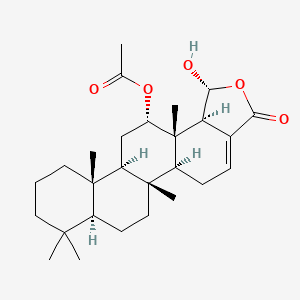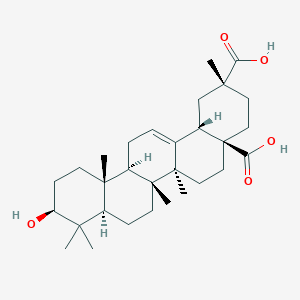
Mycarose, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycarose, D- is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of various natural products, including antibiotics and other secondary metabolites produced by microorganisms. Mycarose, D- is particularly notable for its role in the bioactivity of these compounds, contributing to their therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mycarose, D- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase . The process can be further optimized using metabolic engineering techniques to enhance the yield of Mycarose, D- .
Industrial Production Methods: Industrial production of Mycarose, D- often involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. By blocking competing pathways and overexpressing key enzymes, the production yield can be significantly increased .
Analyse Des Réactions Chimiques
Types of Reactions: Mycarose, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety to enhance the bioactivity of the parent compound .
Common Reagents and Conditions: Common reagents used in the reactions involving Mycarose, D- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from reactions involving Mycarose, D- include glycosylated natural products with enhanced biological activity. These products are often used in the development of antibiotics and other therapeutic agents .
Applications De Recherche Scientifique
Mycarose, D- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex natural products. In biology, it plays a crucial role in the structure and function of various biomolecules. In medicine, Mycarose, D--containing compounds are used as antibiotics and anticancer agents. Industrially, it is used in the production of glycosylated products with improved properties .
Mécanisme D'action
The mechanism of action of Mycarose, D- involves its incorporation into the structure of natural products, where it contributes to their biological activity. The sugar moiety can interact with molecular targets through hydrogen bonding and electrostatic interactions, enhancing the compound’s ability to bind to its target and exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Mycarose, D- include other deoxysugars such as D-desosamine, D-olivose, and D-digitoxose. These compounds share structural similarities and are often found in natural products with similar bioactivities .
Uniqueness: Mycarose, D- is unique in its specific structural features and the particular natural products it is associated with. Its presence can significantly influence the biological activity and therapeutic properties of these compounds, making it a valuable component in drug development .
Propriétés
Numéro CAS |
6752-46-1 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(3S,4R,5R)-3,4,5-trihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
Clé InChI |
JYAQWANEOPJVEY-QYNIQEEDSA-N |
SMILES |
CC(C(C(C)(CC=O)O)O)O |
SMILES isomérique |
C[C@H]([C@H]([C@](C)(CC=O)O)O)O |
SMILES canonique |
CC(C(C(C)(CC=O)O)O)O |
Synonymes |
2,6-dideoxy-3-C-methyl-lyxo-hexose 2,6-dideoxy-3-C-methyl-ribo-hexose 3-epi-axenose mycarose mycarose, D-ribo isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)






![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)

